1-Acetylpiperidin-2-one
Overview
Description
1-Acetylpiperidin-2-one is a compound that is structurally related to piperidine derivatives. Piperidine is a six-membered heterocyclic ring with one nitrogen atom. The acetyl group attached to the nitrogen atom of the piperidine ring forms the compound known as N-acetylpiperidine. The specific compound of interest, 1-acetylpiperidin-2-one, is likely to share some structural similarities with the compounds discussed in the provided papers, such as the presence of a piperidine ring and an acetyl substituent.
Synthesis Analysis
The synthesis of piperidin-4-one derivatives has been explored through a Mannich type condensation reaction. This reaction involves long chain ketones and is promoted by acetic acid, which is necessary for the reaction to reach completion. The absence of acetic acid results in incomplete reactions. This suggests that acetic acid may also play a crucial role in the synthesis of 1-acetylpiperidin-2-one, as it could facilitate the condensation and completion of the reaction .
Molecular Structure Analysis
The molecular structure of related compounds, such as N-acetylpiperidine-2-carboxylic acid, has been determined using single-crystal X-ray diffraction methods. The piperidine ring is found to adopt a chair conformation, which is a stable configuration for six-membered rings. This chair conformation ensures that substituents are in an equatorial position, minimizing steric hindrance. It is reasonable to infer that 1-acetylpiperidin-2-one would also exhibit a chair conformation with staggered substituents around the carbon-carbon bonds in the ring .
Chemical Reactions Analysis
While the provided papers do not directly discuss the chemical reactions of 1-acetylpiperidin-2-one, they do provide insights into the reactivity of piperidine derivatives. The presence of an acetyl group and a ketone within the piperidine ring structure could influence the compound's reactivity, potentially making it a suitable candidate for further functionalization or participation in various organic reactions. The equatorial disposition of substituents in the piperidine ring could affect the compound's reactivity by reducing steric hindrance around reactive sites .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-acetylpiperidin-2-one can be partially inferred from related compounds. For instance, the crystal structure of N-acetylpiperidine-2-carboxylic acid provides information on the solid-state properties, such as crystal system and space group, which could be similar for 1-acetylpiperidin-2-one. The chair conformation of the piperidine ring in these compounds suggests that they may have similar physical properties, such as melting points and solubility, due to the stable conformation of the ring structure .
Scientific Research Applications
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
In the field of cosmetics, many new peptides have been developed, and new knowledge on how peptides improve the skin has been uncovered . This review summarizes some of the effective data on cosmeceutical peptides that work against intrinsic and extrinsic aging .
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Pharmaceutical Industry
- Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
- Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
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Medicinal Applications
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Synthetic Peptides
- The synthesis and applications of peptides are gaining increasing popularity as a result of the developments in biotechnology and bioengineering areas .
- They are used for a number of research purposes including cancer diagnosis and treatment, antibiotic drug development, epitope mapping, production of antibodies, and vaccine design .
- The use of synthetic peptides approved by the health authorities for vaccine, for cancer, and in drug delivery systems is increasing with these developments .
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Antimicrobial Agents
Safety And Hazards
Future Directions
While the future directions of 1-Acetylpiperidin-2-one are not explicitly mentioned in the search results, it’s worth noting that directed evolution is one of the most powerful tools for protein engineering and functions by harnessing natural evolution, but on a shorter timescale . This could potentially be applied to the development of 1-Acetylpiperidin-2-one and similar compounds in the future.
properties
IUPAC Name |
1-acetylpiperidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-6(9)8-5-3-2-4-7(8)10/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBDLJNPJCXUZGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60473418 | |
Record name | 1-acetylpiperidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60473418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetylpiperidin-2-one | |
CAS RN |
3326-13-4 | |
Record name | 1-Acetyl-2-piperidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3326-13-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-acetylpiperidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60473418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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